molecular formula C15H14FN5 B12249364 N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12249364
M. Wt: 283.30 g/mol
InChI Key: GUEJJNHAVPLCLQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a pyrazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the pyrazole moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

    Attachment of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It can be utilized in the synthesis of other complex molecules and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-bromophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-methylphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C15H14FN5

Molecular Weight

283.30 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H14FN5/c16-13-4-2-12(3-5-13)6-8-17-14-10-15(19-11-18-14)21-9-1-7-20-21/h1-5,7,9-11H,6,8H2,(H,17,18,19)

InChI Key

GUEJJNHAVPLCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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